tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17523849
InChI: InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-13(4-6-17-7-5-13)8-14(15,16)10-18/h17H,4-10H2,1-3H3
SMILES:
Molecular Formula: C14H24F2N2O2
Molecular Weight: 290.35 g/mol

tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate

CAS No.:

Cat. No.: VC17523849

Molecular Formula: C14H24F2N2O2

Molecular Weight: 290.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate -

Specification

Molecular Formula C14H24F2N2O2
Molecular Weight 290.35 g/mol
IUPAC Name tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
Standard InChI InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-13(4-6-17-7-5-13)8-14(15,16)10-18/h17H,4-10H2,1-3H3
Standard InChI Key RNTVACMEKYWYLW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CCNCC2)CC(C1)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s spiro[5.5]undecane core consists of two fused six-membered rings sharing a single nitrogen atom. The 4,4-difluoro substitution introduces electronegative groups that influence the molecule’s electronic properties and conformational stability . The tert-butyl carbamate group at position 2 acts as a protective moiety for the secondary amine, a common strategy in peptide synthesis .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Nametert-butyl 4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate
SMILESO=C(N1CC2(CNCCC2)CC(F)(F)C1)OC(C)(C)C
InChIKeyFYIXPVCSOVBGKX-UHFFFAOYSA-N
Molecular FormulaC14H24F2N2O2\text{C}_{14}\text{H}_{24}\text{F}_{2}\text{N}_{2}\text{O}_{2}

Spectroscopic and Computational Data

Synthesis and Optimization

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous spirocyclic diaza compounds are typically constructed via cyclization reactions. For example, a related 1-oxa-4,9-diazaspiro[5.5]undecane derivative was synthesized using a low-temperature (−78°C) reaction of potassium tert-butoxide in tetrahydrofuran (THF) . Adapting this method, fluorination at position 4 could involve electrophilic fluorinating agents like Selectfluor® or deoxyfluorination reagents .

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsPurpose
1Ring-closing cyclizationTHF, −78°C, KOtBuForm spirocyclic core
2FluorinationSelectfluor®, DCM, rtIntroduce difluoro groups
3Boc protectionBoc anhydride, DMAP, CH₂Cl₂Protect amine functionality

Purification and Characterization

Purification likely involves flash chromatography (e.g., silica gel with dichloromethane/methanol gradients) , followed by recrystallization. High-resolution mass spectrometry (HRMS) and elemental analysis would confirm molecular integrity, while IR spectroscopy could validate the carbonyl (C=O) and C-F stretches .

Physicochemical Properties

Solubility and Stability

The tert-butyl ester enhances lipid solubility, making the compound soluble in organic solvents like DCM, THF, and ethyl acetate. Aqueous solubility is expected to be low (estimated <1 mg/mL) . Stability studies under accelerated conditions (40°C/75% RH) are unreported but critical for storage recommendations.

Reactivity

The Boc group is susceptible to acidic conditions (e.g., TFA in DCM), enabling deprotection to free the secondary amine for further functionalization . The fluorine atoms may participate in hydrogen bonding or serve as metabolic stability enhancers in drug candidates .

Pharmaceutical Applications

Role in Drug Discovery

Spirocyclic compounds are prized for their three-dimensionality and ability to occupy unique pharmacophoric spaces. The 4,4-difluoro substitution could modulate bioavailability and target engagement, as seen in μ-opioid receptor agonists . While direct biological data for this compound is lacking, its structural analogs demonstrate analgesic and antipsychotic activities .

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